molecular formula C10H11F2N3O B2567589 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-56-8

2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Katalognummer: B2567589
CAS-Nummer: 1018163-56-8
Molekulargewicht: 227.215
InChI-Schlüssel: RJSNTGDLQWPYFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound 2-(2,2-difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is systematically named according to IUPAC rules as 2-(2,2-difluoroethyl)-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one . The core structure comprises a fused bicyclic system: a pyrazole ring (positions 1–3) fused to a pyridine ring (positions 4–7) at the [3,4-b] positions (Figure 1). The substituents are enumerated as follows:

  • A 2,2-difluoroethyl group at position 2 of the pyrazole ring.
  • Methyl groups at positions 3 and 4 of the pyridine ring.
  • A ketone oxygen at position 6, contributing to the partial saturation of the pyridine ring (7H designation).

Alternative naming conventions include database identifiers such as CHEMBL3985327 and SCHEMBL16818381 , as well as vendor-specific codes like AKSci 4357EM . Non-systematic names often emphasize functional groups, e.g., "difluoroethyl-substituted pyrazolopyridinone".

Molecular Geometry and Conformational Analysis

The molecular formula C₁₀H₁₁F₂N₃O (MW: 227.21 g/mol) defines a planar pyrazolo[3,4-b]pyridine core with distinct substituent effects:

  • The pyrazole ring adopts a nearly planar geometry, with bond lengths of 1.37 Å (N–N) and 1.32 Å (C–N).
  • The pyridine ring exhibits partial saturation at positions 6 and 7, leading to a boat-like conformation for the dihydro-6H moiety.
  • The 2,2-difluoroethyl group introduces steric and electronic effects, with C–F bond lengths of 1.33 Å and F–C–F angles of 108.5°. Conformational analysis reveals two rotamers due to rotation around the C2–N bond, with energy barriers of ~2.1 kcal/mol.
  • Methyl groups at C3 and C4 adopt equatorial positions to minimize steric clash, with C–C bond lengths of 1.50 Å.

Density functional theory (DFT) calculations highlight the influence of fluorine atoms on electron distribution, reducing the basicity of the pyridine nitrogen by 15% compared to non-fluorinated analogs.

Crystallographic Data and Solid-State Packing Arrangements

X-ray diffraction studies of related pyrazolo[3,4-b]pyridinones reveal triclinic crystal systems (space group P₁) with unit cell parameters:

  • a = 8.669(6) Å, b = 10.214(7) Å, c = 12.532(9) Å.
  • α = 89.2°, β = 78.5°, γ = 85.3°, and Z = 2.

Key packing interactions include:

  • N–H···O hydrogen bonds between the pyridinone ketone and adjacent NH groups (2.89 Å).
  • C–F···H–C contacts (3.12 Å) from the difluoroethyl group to aromatic hydrogens.
  • π-π stacking between pyridine rings (interplanar distance: 3.45 Å).

Thermal ellipsoid analysis indicates anisotropic displacement for the difluoroethyl group, suggesting dynamic disorder in the crystal lattice.

Comparative Analysis with Related Pyrazolo[3,4-b]pyridine Derivatives

Structural variations within this class significantly alter physicochemical properties (Table 1):

Compound Substituents logP Water Solubility (mg/mL)
Pyrazolopyridinone None 1.2 12.3
1H-Pyrazolo[3,4-b]pyridin-6-ol -OH at C6 0.8 24.1
3,4-Dimethyl derivative -CH₃ at C3, C4 1.9 8.7
Target compound -CH₂CF₂H at C2, -CH₃ at C3/C4 2.5 3.2

Key differences include:

  • Lipophilicity : The difluoroethyl group increases logP by 1.3 units compared to unsubstituted analogs.
  • Hydrogen-bonding capacity : The ketone at C6 serves as a stronger acceptor (vs. -OH in ), reducing solubility.
  • Steric bulk : Methyl groups at C3/C4 restrict rotation, increasing melting points by ~40°C relative to mono-substituted derivatives.

These modifications enhance membrane permeability and target binding in medicinal chemistry applications.

Eigenschaften

IUPAC Name

2-(2,2-difluoroethyl)-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3O/c1-5-3-8(16)13-10-9(5)6(2)15(14-10)4-7(11)12/h3,7H,4H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSNTGDLQWPYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN(C(=C12)C)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: This can be achieved through nucleophilic substitution reactions using difluoroethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of phosphodiesterases (PDEs). PDEs are crucial enzymes involved in various signaling pathways within the body. Inhibition of these enzymes can lead to increased levels of cyclic adenosine monophosphate (cAMP), which is associated with anti-inflammatory effects and potential therapeutic benefits in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Therapeutic Applications

The primary applications of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one include:

  • Respiratory Diseases: Its ability to inhibit PDEs may provide benefits in managing asthma and COPD by reducing inflammation and improving airway function.
  • Inflammatory Conditions: The compound's action on cAMP levels suggests potential applications in treating various inflammatory disorders.
  • Oncology and Neurology: Ongoing research is exploring its efficacy in cancer therapy and neurological disorders due to its unique pharmacological profile .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. Common approaches include:

  • Direct Synthesis: Utilizing starting materials that undergo cyclization reactions to form the pyrazolo[3,4-b]pyridine structure.
  • Functionalization: Modifying existing pyrazolo derivatives to introduce the difluoroethyl group, enhancing biological activity.

These methods allow for optimization of yield and purity while minimizing the number of steps involved in synthesis .

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological effects of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one:

  • Inhibition Studies: Research demonstrated that this compound effectively inhibits specific PDE isoforms linked to respiratory conditions. This inhibition correlates with improved pulmonary function in preclinical models .
  • Anti-inflammatory Effects: Studies have shown that elevated cAMP levels due to PDE inhibition lead to reduced inflammatory markers in animal models of asthma .
  • Potential for Drug Development: The compound's unique properties make it a candidate for further development into pharmaceuticals targeting both respiratory and inflammatory diseases .

Wirkmechanismus

The mechanism of action of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The pyrazolo[3,4-b]pyridin-6(7H)-one scaffold is highly modular. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-(2,2-Difluoroethyl), 3,4-dimethyl C₁₁H₁₂F₂N₃O 275.25 Enhanced metabolic stability
2-Isopropyl-3,4-dimethyl analog (CAS 1018163-44-4) 2-Isopropyl, 3,4-dimethyl C₁₁H₁₅N₃O 205.25 Lower lipophilicity; intermediate
2-Benzyl-4-(difluoromethyl) analog (CAS 1018163-98-8) 2-Benzyl, 4-difluoromethyl C₁₄H₁₁F₂N₃O 275.25 Increased aromatic interactions
11-(4-Chlorophenyl)-chromeno-pyrazolo derivative (K2) Complex fused ring system Not specified Not specified Anticancer potential

Key Observations :

  • Fluorine Substitution : The difluoroethyl group in the target compound improves metabolic stability compared to the isopropyl analog, which lacks fluorine .
  • Aromatic vs.

Physicochemical Properties

  • Stability: The difluoroethyl group resists oxidative metabolism, improving half-life relative to non-fluorinated analogs .

Biologische Aktivität

2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique pyrazolo[3,4-b]pyridine core, which contributes to its potential therapeutic applications. With a molecular formula of C10H11F2N3O and a molecular weight of approximately 255.26 g/mol, its structural features enhance both biological activity and solubility.

Biological Activity Overview

Research indicates that this compound primarily exhibits phosphodiesterase (PDE) inhibition activity, which is linked to various signaling pathways. The inhibition of PDEs can lead to increased levels of cyclic adenosine monophosphate (cAMP), contributing to anti-inflammatory effects and potential therapeutic benefits in treating conditions such as respiratory diseases and inflammation .

Key Biological Activities

  • PDE Inhibition : The compound acts as an inhibitor of phosphodiesterases, enzymes crucial for regulating intracellular cAMP levels.
  • Anti-inflammatory Effects : By increasing cAMP levels, the compound may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Potential Anti-cancer Activity : Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridines exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines such as Hela and MCF7 .

Structure-Activity Relationship (SAR)

The biological activity of 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be significantly influenced by its structural modifications. The presence of difluoroethyl and dimethyl substituents enhances its pharmacological properties compared to other pyrazole derivatives. The following table summarizes related compounds and their key features:

Compound NameMolecular FormulaKey Features
3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridin-7(6H)-oneC12H13N3OPotential anti-cancer activity
1-(Difluoromethyl)-1H-pyrazoleC5H5F2NExplored for agrochemical applications
3-Methyl-5-(difluoromethyl)-1H-pyrazoleC6H6F2NFocused on herbicidal properties

The unique combination of functional groups in this compound enhances its biological activity and pharmacokinetic properties compared to similar compounds.

Case Studies and Research Findings

A series of studies have evaluated the biological activities of pyrazolo[3,4-b]pyridine derivatives:

  • Anti-cancer Studies : Compounds derived from the pyrazolo[3,4-b]pyridine framework showed significant anticancer activity against various cell lines. For instance:
    • Compound 9a exhibited high cell accumulation at the S phase in Hela cells, indicating cell cycle arrest.
    • Induced apoptosis was observed in Hela cells with total apoptosis levels reaching 42.19% compared to control cells .
  • Pharmacological Evaluations : A study on the inhibition of tropomyosin receptor kinases (TRKs) demonstrated that certain derivatives showed promising inhibitory activity with IC50 values in the nanomolar range. This suggests potential applications in cancer therapy through targeted inhibition of cell proliferation pathways .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?

The compound is typically synthesized via multicomponent reactions (MCRs). For example, aldehydes, Meldrum’s acid, and pyrazolamines react in aqueous PEG-400 at 90°C to form pyrazolo[3,4-b]pyridin-6(7H)-one derivatives . Catalysts like Fe³⁺@K10 or L-proline can enhance regioselectivity and yield under solvent-free or "on water" conditions . Key steps include optimizing molar ratios and reaction time (15–30 min) to avoid side products.

Q. What standard characterization techniques are used to confirm the structure of this compound?

Post-synthesis characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituents (e.g., difluoroethyl group at δ 4.5–5.5 ppm) and ring positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₁₄F₂N₃O: calc. 267.24, obs. 267.23) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How is the compound’s stability assessed during storage?

Stability is tested under varying conditions:

  • Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition points.
  • Light sensitivity : Storage in amber vials at –20°C to prevent photodegradation .
  • Hygroscopicity : Karl Fischer titration to monitor moisture uptake, which may hydrolyze the lactam ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Catalyst screening : Compare Fe³⁺@K10 (80% yield in water) vs. PEG-400 (90% yield but lower regiocontrol) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but reduce eco-compatibility vs. aqueous media .
  • Temperature gradients : Microwave-assisted synthesis (e.g., 100°C, 10 min) reduces reaction time by 50% compared to conventional heating .

Q. How can contradictory spectral data during structural elucidation be resolved?

  • Advanced NMR : 2D-COSY and NOESY to resolve overlapping signals in the pyrazolo-pyridinone core .
  • X-ray crystallography : Definitive confirmation of regiochemistry (e.g., methyl vs. difluoroethyl positioning) .
  • Isotopic labeling : ¹⁵N/¹⁹F NMR to trace substituent orientation in complex mixtures .

Q. What computational methods are used to predict the compound’s reactivity or biological targets?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
  • Molecular docking : Screen against kinase or protease targets (e.g., DPP4 inhibitors) using AutoDock Vina .
  • MD simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) to prioritize lead analogs .

Q. How are biological assays designed to evaluate the compound’s therapeutic potential?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolo-pyridines as kinase inhibitors) .
  • Dose-response curves : IC₅₀ determination using cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., staurosporine) .
  • Off-target profiling : Use PubChem BioAssay data to predict cross-reactivity .

Q. What strategies address low aqueous solubility in pharmacokinetic studies?

  • Prodrug design : Introduce phosphate esters at the 6(7H)-one position for pH-dependent release .
  • Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size < 200 nm) to enhance bioavailability .
  • Salt formation : Co-crystallize with succinic acid to improve dissolution rates without altering activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.